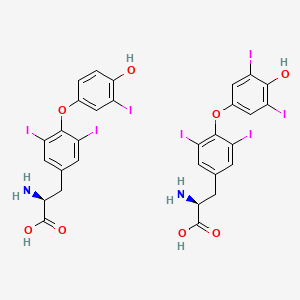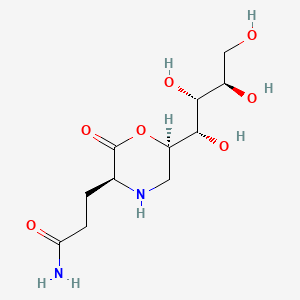
Agropine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agropine is a natural product found in Salvia miltiorrhiza with data available.
Applications De Recherche Scientifique
1. Agropine Synthesis and Plant Metabolism
Agropine, a type of opine, has been extensively studied in the context of its synthesis in plants, particularly in transformed root cultures. For instance, Ford, Ratcliffe, and Robins (2000) investigated the biosynthesis of agropine in transformed Nicotiana tabacum L. root cultures using in vivo NMR spectroscopy. They found that agropine synthesis is maintained even under nitrogen starvation, indicating its significant role as a carbon and nitrogen sink in plants (Ford, Ratcliffe, & Robins, 2000). Inoguchi, Kamada, and Harada (1990) also explored agropine synthesis in Ti-transformed tobacco lines, revealing higher synthetic activity in callus tissues compared to plant tissues (Inoguchi, Kamada, & Harada, 1990).
2. Agropine Import in Bacterial Pathogens
Research by Marty et al. (2019) sheds light on the structural and functional aspects of agropine import in the bacterial pathogen Agrobacterium tumefaciens. They provided insights into the molecular basis of two efficient agropinic acid assimilation pathways, highlighting the importance of agropine in the interaction between bacteria and host plants (Marty et al., 2019).
3. Genetic Expression and Morphogenesis
The expression of the agropine synthase gene and its impact on plant morphogenesis has been a topic of interest. Inoguchi, Kamada, and Harada (1990) found that the expression of the agropine synthase gene is influenced by phytohormone levels and is developmentally regulated in transgenic tobacco plants (Inoguchi, Kamada, & Harada, 1990).
4. Tissue Specificity and Gene Function
The tissue-specific expression of the agropine synthase gene has been compared in different plasmids, revealing distinct patterns in Ri and Ti plasmid-transformed plants. This was demonstrated through studies by Inoguchi et al. (1996), highlighting the unique tissue preference of agropine production in Ri-transformed tobacco (Inoguchi et al., 1996).
5. Agropine Biosynthesis Pathway
Ellis, Ryder, and Tate (1984) proposed a pathway for agropine biosynthesis in crown-gall tumors, identifying three potential precursors and locating genes involved in this pathway in the TR region of the octopine Ti plasmid, pTiB6Trac. This study contrasted the biosynthesis of agropine, which involves multiple T-DNA genes, with that of other opines like octopine and nopaline, which are synthesized by single T-DNA genes (Ellis, Ryder, & Tate, 1984).
Propriétés
Numéro CAS |
70699-77-3 |
|---|---|
Nom du produit |
Agropine |
Formule moléculaire |
C11H20N2O7 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide |
InChI |
InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1 |
Clé InChI |
HCWLJSDMOMMDRF-SZWOQXJISA-N |
SMILES isomérique |
C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
SMILES canonique |
C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O |
Synonymes |
(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone 1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)- agropine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
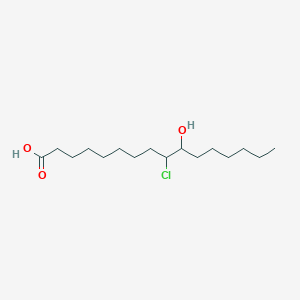

![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)
![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)
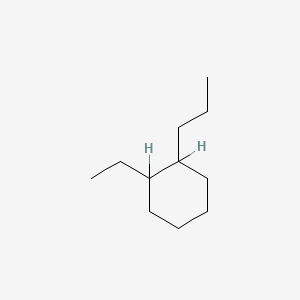
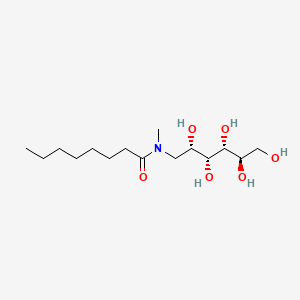
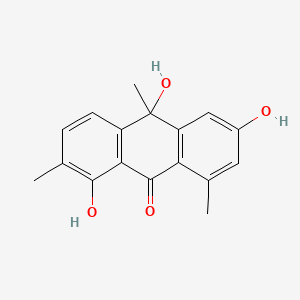
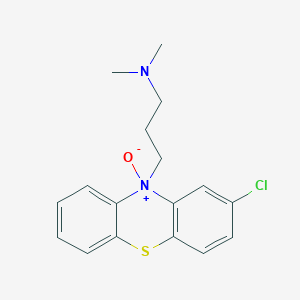
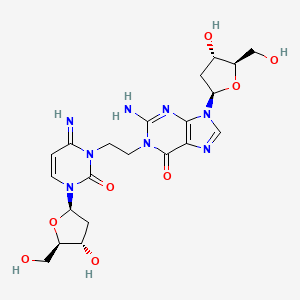
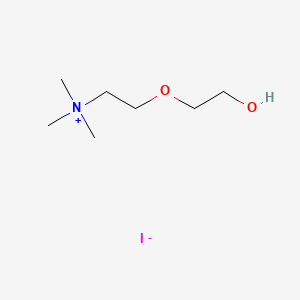
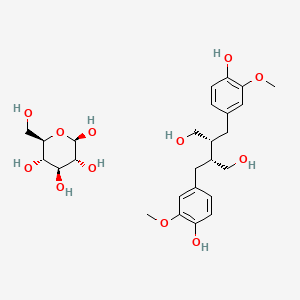
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
